3-Amino-5-chloro-N-(2-fluoro-ethyl)-benzamide
CAS No.:
Cat. No.: VC16222129
Molecular Formula: C9H10ClFN2O
Molecular Weight: 216.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10ClFN2O |
|---|---|
| Molecular Weight | 216.64 g/mol |
| IUPAC Name | 3-amino-5-chloro-N-(2-fluoroethyl)benzamide |
| Standard InChI | InChI=1S/C9H10ClFN2O/c10-7-3-6(4-8(12)5-7)9(14)13-2-1-11/h3-5H,1-2,12H2,(H,13,14) |
| Standard InChI Key | PBIVSCLUOHHPLT-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C=C1N)Cl)C(=O)NCCF |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
3-Amino-5-chloro-N-(2-fluoro-ethyl)-benzamide belongs to the benzamide class, characterized by a benzene ring substituted with an amide group. Its structure includes:
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Amino group (-NH₂) at the 3-position of the benzene ring.
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Chlorine atom (-Cl) at the 5-position.
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N-(2-fluoroethyl) side chain attached to the amide nitrogen.
The molecular formula is C₁₀H₁₁ClFN₂O, derived by modifying the structure of 3-Amino-5-fluoro-N-(2-fluoroethyl)benzamide (C₉H₁₀F₂N₂O) through substitution of one fluorine atom with chlorine. This adjustment increases the molecular weight to 228.66 g/mol (calculated from : 200.19 g/mol − 19.00 F + 35.45 Cl = 216.64 g/mol; additional mass from the extended carbon chain accounts for the final weight).
Spectroscopic and Stereochemical Data
While experimental spectra for this specific compound are unavailable, analogs suggest key features:
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IR Spectroscopy: Expected peaks for N-H stretch (~3300 cm⁻¹), amide C=O (~1650 cm⁻¹), and aromatic C-Cl (~700 cm⁻¹) .
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NMR: Aromatic protons would appear as complex multiplet signals (δ 6.5–8.0 ppm), with the 2-fluoroethyl group showing split peaks due to fluorine coupling (δ 4.4–4.8 ppm for -CH₂F) .
Synthesis and Manufacturing
Synthetic Pathways
The compound can be synthesized through modified protocols from related benzamide derivatives. Key steps include:
Intermediate Formation
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Chlorination of Benzene Precursors: As demonstrated in WO2021086957A1, chlorination of a meta-substituted benzene derivative using reagents like Cl₂ or SO₂Cl₂ introduces the chlorine atom at the 5-position .
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Amide Coupling: Reaction of 3-amino-5-chlorobenzoic acid with 2-fluoroethylamine in the presence of coupling agents (e.g., EDC/HOBt) yields the target amide .
Optimization Strategies
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Solvent Systems: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, as noted in the synthesis of N-(5-Amino-2-fluorophenyl)-3-chlorobenzamide .
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Temperature Control: Maintaining temperatures between 10–90°C prevents decomposition of heat-sensitive intermediates .
Physicochemical Properties
Stability and Solubility
| Property | Value/Description | Source Analogy |
|---|---|---|
| Melting Point | ~180–190°C (estimated) | |
| Solubility in Water | <1 mg/mL (poor) | |
| LogP | 2.1 (predicted) | Calculated from |
The compound’s poor aqueous solubility mirrors trends observed in N-(2-fluoroethyl)benzamides, necessitating formulation strategies such as salt formation (e.g., monoethanolamine salts enhance solubility by 10–20×) .
Thermal and Photochemical Stability
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Thermal Degradation: Decomposition above 200°C, releasing HCl and HF gases (common in halogenated aromatics) .
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Light Sensitivity: Requires storage in amber containers to prevent photooxidation of the amino group .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound’s amino and halogen groups make it a versatile precursor for:
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Anticancer Agents: Functionalization at the amino group enables conjugation with cytotoxic moieties .
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Neuroprotective Drugs: Fluorinated benzamides show affinity for GABA receptors .
Agrochemical Development
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